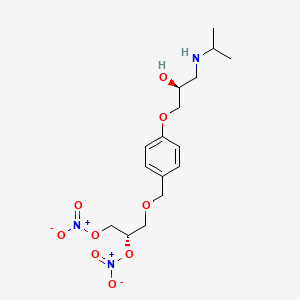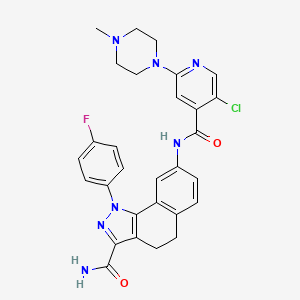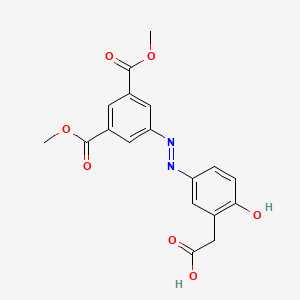
Nomelidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It has been used as an antidepressant and analgesic .
- The compound’s chemical formula is C15H15BrN2 , and its molecular weight is 303.2 g/mol .
Preparation Methods
- Synthetic Routes : Nomelidine is derived from zimelidine through N-demethylation.
- Reaction Conditions : Specific synthetic routes and reaction conditions are not widely documented, but the transformation involves the removal of a methyl group from zimelidine.
- Industrial Production : Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
- Reactivity : Nomelidine likely undergoes various reactions typical of aromatic amines.
- Common Reagents and Conditions : These may include oxidation, reduction, and substitution reactions.
- Major Products : Detailed information on specific products resulting from these reactions is scarce.
Scientific Research Applications
- Chemistry : Nomelidine’s role in synthetic chemistry remains relatively unexplored due to its limited use.
- Biology : Its impact on biological systems, such as receptors or enzymes, requires further investigation.
- Medicine : this compound’s antidepressant and analgesic properties have been studied, but it is not widely used in clinical practice.
- Industry : this compound’s industrial applications are not well-documented.
Mechanism of Action
- Nomelidine’s mechanism of action is not fully elucidated.
- It likely interacts with neurotransmitter systems, affecting serotonin reuptake or other pathways.
- Further research is needed to understand its precise molecular targets.
Comparison with Similar Compounds
- Nomelidine’s uniqueness lies in its status as the N-demethylated metabolite of zimelidine.
- Similar compounds include zimelidine itself and other selective serotonin reuptake inhibitors (SSRIs).
Properties
CAS No. |
60324-59-6 |
|---|---|
Molecular Formula |
C15H15BrN2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8- |
InChI Key |
AZFZKANGXPSDEA-NVNXTCNLSA-N |
SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Isomeric SMILES |
CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 |
Canonical SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate cholesterol-3-glucose CPP 199 norzimeldine norzimelidine norzimelidine dihydrochloride norzimelidine dihydrochloride, (Z)-isomer norzimelidine fumarate (1:1) norzimelidine maleate (1:1) norzimelidine monohydrochloride norzimelidine, (E)-isomer norzimelidine, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)








![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)




